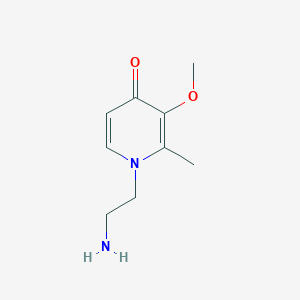

1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one

Description

1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one (CAS: 1216157-66-2) is a pyridinone derivative characterized by a 2-aminoethyl side chain at position 1, a methoxy group at position 3, and a methyl group at position 2 on the pyridinone ring. Pyridinones are known for their ability to coordinate metal ions via the carbonyl and adjacent substituents, making them candidates for therapeutic agents targeting metalloenzymes or oxidative stress pathways .

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

1-(2-aminoethyl)-3-methoxy-2-methylpyridin-4-one |

InChI |

InChI=1S/C9H14N2O2/c1-7-9(13-2)8(12)3-5-11(7)6-4-10/h3,5H,4,6,10H2,1-2H3 |

InChI Key |

NKQLQSRKVCCDJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=CN1CCN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-methoxypyridine and ethylenediamine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Catalysts and Reagents: Catalysts such as palladium or platinum may be used to facilitate the reaction, along with reagents like sodium borohydride for reduction processes.

Industrial Production Methods: In an industrial setting, the production of 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Pyridinone Derivatives

| Compound | Molecular Weight | Solubility (LogP) | Key Functional Groups | Biological Activity |

|---|---|---|---|---|

| 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one | 212.27 | 0.5 (predicted) | Methoxy, aminoethyl, methyl | Potential enzyme inhibition |

| 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | 167.20 | -1.2 | Hydroxy, ethyl, methyl | Iron chelation |

| 1-(3-Amino-2-methylbenzyl)-4-[2-(2-thienyl)ethoxy]-2(1H)-pyridinone | 370.46 | 2.8 | Thienyl ethoxy, amino, methyl | Unspecified |

Biological Activity

1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one is with a molecular weight of approximately 164.20 g/mol. Its structure includes a pyridine ring with a methoxy group and an aminoethyl side chain, which may contribute to its biological properties.

Biological Activities

Research indicates that 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong bioactivity.

- Antifungal Activity : The compound also demonstrates antifungal activity, particularly against Candida albicans. This suggests its potential application in treating fungal infections.

The exact mechanisms through which 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one exerts its biological effects are still under investigation. However, it is hypothesized that the interaction between the amino group and various biological targets may play a crucial role in its activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes some related compounds and their notable features:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| 4-Methoxypyridin-3-amine | Contains a methoxy group on the pyridine ring | Lacks the aminoethyl side chain |

| 3-Amino-2-methylpyridin-4(1H)-one | Similar core structure | Different nitrogen substitution pattern |

| 5-Methoxy-N-(2-aminoethyl)pyridin-3-carboxamide | Contains both methoxy and amino groups | Additional carboxamide functionality |

This table illustrates that the specific combination of functional groups in 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one may confer distinct biological activities compared to other similar compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- In Vitro Studies : In vitro testing has demonstrated that 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one exhibits significant inhibition of bacterial growth, particularly in cultures treated with varying concentrations of the compound.

- Animal Models : Animal studies are currently underway to evaluate the efficacy of this compound in vivo, particularly for its antimicrobial properties. Initial results indicate promising outcomes in reducing infection rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.